molecular formula C10H6BrN3 B1527438 4-Amino-8-bromoquinoline-3-carbonitrile CAS No. 1247850-63-0

4-Amino-8-bromoquinoline-3-carbonitrile

Cat. No. B1527438
M. Wt: 248.08 g/mol
InChI Key: LJGQFHGNMHXKJU-UHFFFAOYSA-N
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Description

“4-Amino-8-bromoquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H6BrN3 . It has a molecular weight of 248.08 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Amino-8-bromoquinoline-3-carbonitrile” is 1S/C10H6BrN3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-3,5H,(H2,13,14) .


Physical And Chemical Properties Analysis

“4-Amino-8-bromoquinoline-3-carbonitrile” is a powder that is stored at room temperature . It has a molecular weight of 248.08 .

Scientific Research Applications

Synthesis of Derivatives and Biological Activities

  • Facile Synthesis and Antimicrobial Activity : Research indicates the synthesis of tetrahydropyrimido quinoline derivatives from related compounds, with some derivatives demonstrating antimicrobial activity. This highlights the potential of quinoline derivatives in the development of new antimicrobials (Elkholy & Morsy, 2006).

Corrosion Inhibition

  • Computational Study on Corrosion Inhibition : Novel quinoline derivatives have been computationally studied for their corrosion inhibition properties against the corrosion of iron, showcasing the chemical's potential in protecting materials (Erdoğan et al., 2017).
  • Experimental and Computational Studies on Corrosion Inhibition : Further studies have affirmed the efficiency of quinoline derivatives as corrosion inhibitors, with detailed insights into their mechanism of action through both experimental and computational methods (Verma et al., 2015).

Antitumor Activity

  • Targeting Cancer Pathways : Some quinoline derivatives have been designed as inhibitors for specific kinases involved in cancer pathways, demonstrating the potential for development into anticancer drugs (Wissner et al., 2003).

Synthesis Techniques

  • Copper-Catalyzed Synthesis : Research into the copper-catalyzed synthesis of quinoline derivatives has opened new pathways for creating complex molecules, which could have applications in material science and medicinal chemistry (Dhiman et al., 2016).

Safety And Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4-amino-8-bromoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-3,5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGQFHGNMHXKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-bromoquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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